1-(2-methyl-3-nitrobenzoyl)pyrrolidine
Description
1-(2-Methyl-3-nitrobenzoyl)pyrrolidine is a pyrrolidine derivative featuring a 2-methyl-3-nitrobenzoyl substituent on the pyrrolidine nitrogen. Pyrrolidine-based compounds are renowned for their structural versatility and pharmacological relevance, including anti-inflammatory, antiviral, and enzyme inhibitory activities .
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9-10(5-4-6-11(9)14(16)17)12(15)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYTWYYPGACUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a. 1-(2-Bromo-3-methylbenzoyl)pyrrolidine (CAS 1309366-09-3)
- Structure : The bromo substituent replaces the nitro group at the 3-position.
- No explicit biological data is provided, but brominated aromatic compounds are often explored in medicinal chemistry for their stability and halogen bonding capabilities .
b. (E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine
- Structure: A long aliphatic chain (2,4-dodecadienoyl) replaces the benzoyl group.
- Properties : Evaluated via QSAR (Quantitative Structure-Activity Relationship) for toxicity and safety as a feed additive. The unsaturated chain likely increases hydrophobicity, affecting membrane permeability and metabolic stability .
c. 1-(1-Cyclohexen-1-yl)-pyrrolidine
- Structure : Cyclohexenyl group attached to pyrrolidine.
- Properties: Identified as a seaweed-derived alkaloid.
d. 1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)
- Structure : Arylcyclohexyl substituent.
Electronic and Steric Effects
- Nitro vs. Bromine, while also electron-withdrawing, may prioritize halogen bonding over charge interactions .
Pharmacological and Toxicological Profiles
- Cytotoxicity : Natural pyrrolidine alkaloids and synthetic derivatives (e.g., N-substituted pyrrolidines) show cytotoxicity against cancer cells, suggesting a possible avenue for the target compound .
- Safety : Controlled substances like PCPy underscore the importance of substituent choice in avoiding neurotoxic effects .
Data Tables
Table 1. Structural and Functional Comparison of Pyrrolidine Derivatives
Table 2. Substituent Effects on Reactivity
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